

BRD7539: A Potent Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase

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Compound of Interest

Compound Name: BRD7539

Cat. No.: B15291804

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BRD7539 is a novel small molecule inhibitor that has demonstrated significant promise as an antimalarial agent. It selectively targets the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the parasite's pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and its disruption is lethal to the parasite. Unlike the human host, P. falciparum lacks a pyrimidine salvage pathway, making the de novo biosynthesis pathway an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **BRD7539**, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

BRD7539 is an azetidine-2-carbonitrile derivative with a complex stereochemistry that is critical for its biological activity.

Property	Value
Molecular Formula	C ₂₃ H ₂₂ FN ₃ O ₂ [1]
Molecular Weight	391.44 g/mol [1]
CAS Number	2057420-00-3[1]
SMILES	CCCNC(N1--INVALID-LINK----INVALID-LINK-- [C@H]1C#N)=O[2]
InChI Key	DECVPFAWLCQCPS-FSSWDIPSSA-N[2]
Predicted Boiling Point	643.3±55.0 °C[1]
Predicted Density	1.29±0.1 g/cm ³ [1]
Predicted pKa	13.89±0.70[1]

Biological Activity and Mechanism of Action

BRD7539 is a highly potent and selective inhibitor of *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH).[1][3][4] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. Inhibition of PfDHODH depletes the parasite's pool of pyrimidines, thereby halting DNA and RNA synthesis and leading to parasite death.

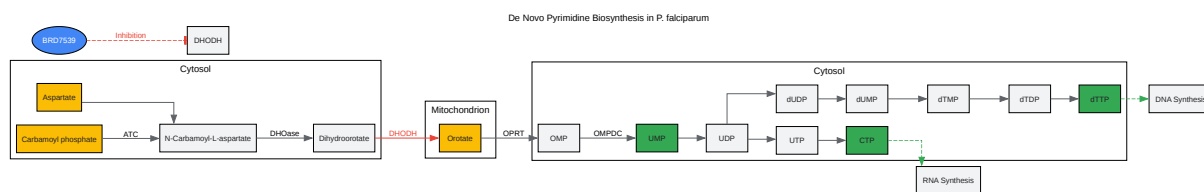
In Vitro Activity

The inhibitory activity of **BRD7539** has been quantified against both the isolated enzyme and the whole parasite.

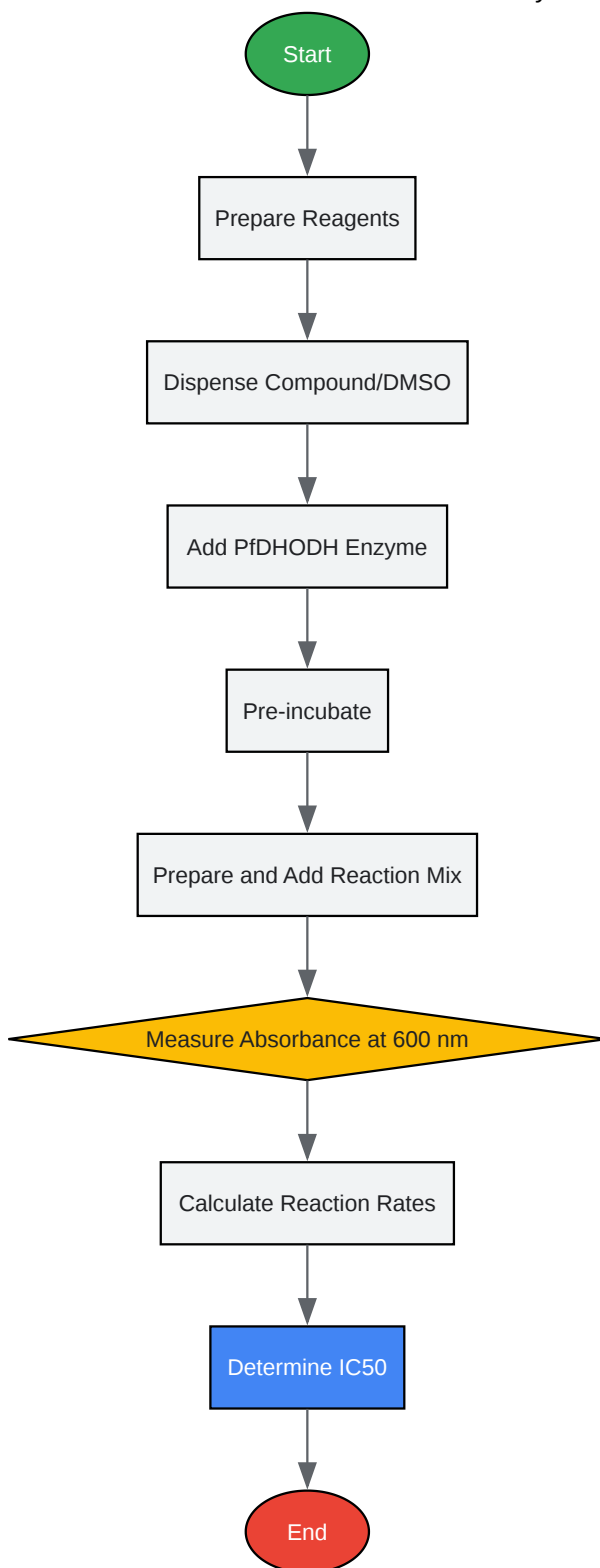
Assay	Target/Organism	Strain	Value
IC ₅₀	PfDHODH	-	0.033 µM[1][3]
IC ₅₀	Human DHODH	-	> 50 µM[1][4]
EC ₅₀	<i>P. falciparum</i> (asexual blood-stage)	Dd2	0.010 µM[1][3]
EC ₅₀	<i>P. berghei</i> (liver-stage)	-	0.015 µM[1][3]

Signaling Pathway

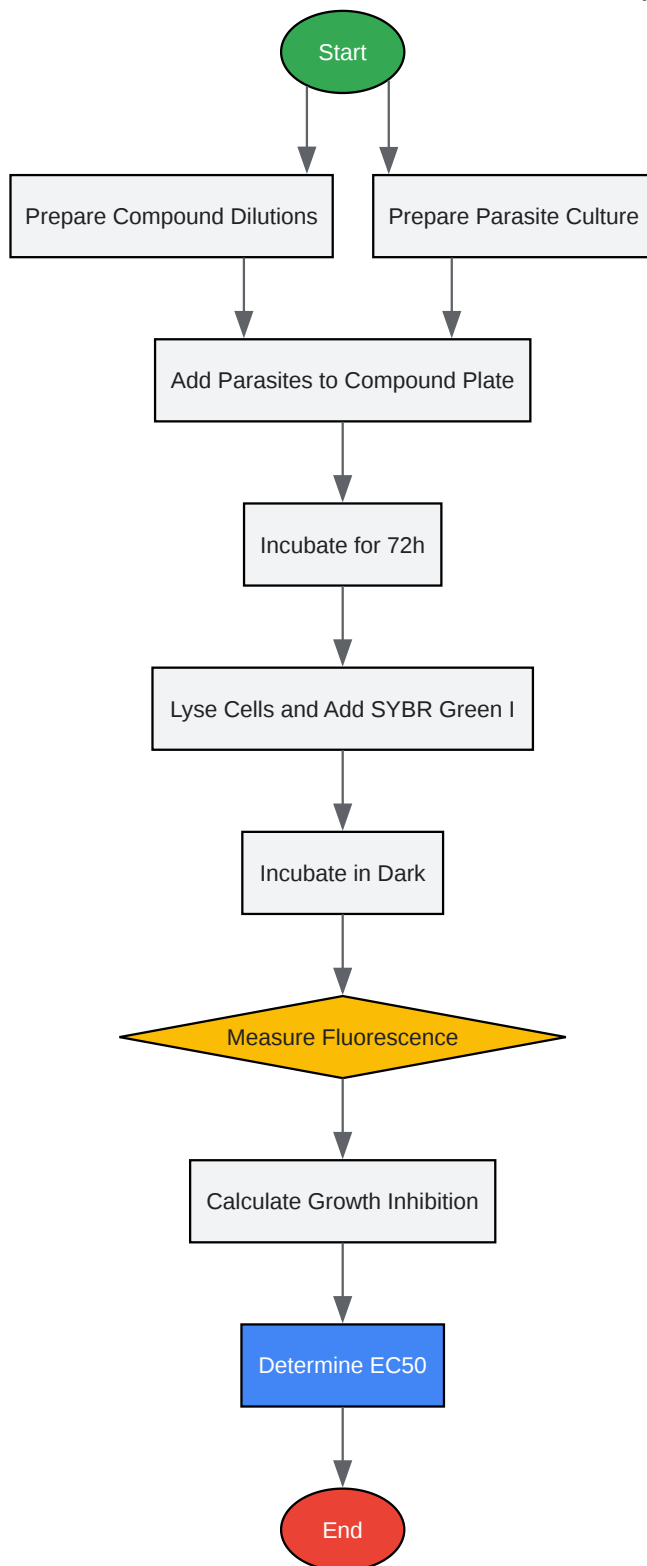
The following diagram illustrates the de novo pyrimidine biosynthesis pathway in *Plasmodium falciparum* and the point of inhibition by **BRD7539**.



Workflow for PfDHODH Inhibition Assay



Workflow for In Vitro Parasite Growth Inhibition Assay

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